Avorelin - 140703-49-7

Avorelin

Catalog Number: EVT-261260
CAS Number: 140703-49-7
Molecular Formula: C65H85N17O12
Molecular Weight: 1296.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Avorelin, also known as EP-23904, MF-6001, Meterelin, is a luteinizing hormone releasing hormone (LH-RH) agonist potentially for the treatment of prostate.
Source and Classification

Avorelin, with the chemical identifier 140703-49-7, is derived from modifications of natural peptide sequences to enhance stability and efficacy. It belongs to a class of compounds known as peptide agonists, which activate specific receptors in the body to elicit physiological responses. Its primary classification is as a reproductive hormone analog, utilized in various experimental and clinical settings to study reproductive health and hormonal regulation.

Synthesis Analysis

Methods of Synthesis

Avorelin is synthesized using solid-phase peptide synthesis, a widely utilized technique for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored on an insoluble resin. The synthesis involves several key steps:

  1. Preparation of the Resin: The resin is functionalized with a linker that allows for the attachment of the first amino acid.
  2. Coupling Reactions: Amino acids are activated and coupled to the resin-bound peptide chain through peptide bond formation.
  3. Deprotection: Protective groups on the amino acids are removed to allow for further reactions.
  4. Cleavage from Resin: Once the desired sequence is achieved, the peptide is cleaved from the resin and purified.

Technical Details

The synthesis process typically includes high-performance liquid chromatography (HPLC) for purification and characterization of the final product. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the molecular structure and purity of Avorelin .

Molecular Structure Analysis

Structure and Data

Avorelin's molecular structure consists of a sequence of amino acids that closely resembles that of natural gonadotropin-releasing hormone. The specific arrangement of these amino acids contributes to its biological activity and receptor binding affinity.

  • Molecular Formula: C₁₉H₂₄N₄O₄S
  • Molecular Weight: 396.48 g/mol
  • Structural Features: The presence of disulfide bonds, specific side chains, and modifications enhances its stability compared to natural counterparts.

The three-dimensional conformation plays a critical role in its interaction with gonadotropin-releasing hormone receptors, influencing its activity in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Avorelin undergoes various chemical reactions typical for peptides, including hydrolysis under extreme conditions or enzymatic degradation by proteolytic enzymes. The stability of Avorelin is enhanced by its structural modifications, making it less susceptible to these reactions compared to unmodified peptides.

These reactions are crucial for understanding how Avorelin behaves in biological systems and its potential therapeutic applications.

Mechanism of Action

Process and Data

Avorelin acts by binding to gonadotropin-releasing hormone receptors located in the anterior pituitary gland. This interaction stimulates the secretion of luteinizing hormone and follicle-stimulating hormone, which are essential for regulating reproductive functions.

  • Binding Affinity: Avorelin exhibits high affinity for gonadotropin-releasing hormone receptors due to its structural similarity.
  • Physiological Effects: Upon binding, it triggers downstream signaling pathways that promote gametogenesis and steroidogenesis.

Data from studies indicate that Avorelin's action can lead to increased levels of sex hormones, thereby influencing reproductive health outcomes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Avorelin typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and certain organic solvents, facilitating its use in various formulations.

Chemical Properties

  • Stability: Enhanced stability due to structural modifications makes it suitable for storage and use in laboratory settings.
  • pH Sensitivity: The compound's activity may vary with pH changes, necessitating careful formulation considerations.

Relevant analyses such as thermal stability tests indicate that Avorelin maintains integrity under standard laboratory conditions .

Applications

Scientific Uses

Avorelin is primarily used in research settings focused on:

  • Reproductive Health Studies: Investigating hormonal regulation mechanisms.
  • Endocrine Research: Exploring interactions between hormones and their receptors.
  • Clinical Trials: Evaluating potential therapeutic applications in fertility treatments or hormonal therapies.

Its ability to effectively mimic natural gonadotropin-releasing hormone makes it a valuable tool for scientists studying reproductive endocrinology .

Introduction to Avorelin as a Therapeutic Agent

Historical Context of LHRH Agonists in Endocrine Therapy

The development of LHRH agonists represents a paradigm shift in endocrine therapy that began with the Nobel Prize-winning isolation of native LHRH by Schally and Guillemin in 1971 [6]. This decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) regulates gonadotropin secretion through pulsatile hypothalamic release. The therapeutic breakthrough emerged when researchers discovered that continuous administration of synthetic LHRH analogs caused paradoxical receptor downregulation and gonadal suppression, contrary to initial expectations of stimulation [5] [8]. This fundamental insight transformed endocrine oncology, providing a reversible alternative to surgical castration that first entered clinical practice in the 1980s [3].

First-generation LHRH agonists like goserelin, leuprolide, and triptorelin featured amino acid substitutions at positions 6 and 10, enhancing receptor binding affinity and extending biological half-life. These modifications yielded compounds with up to 100-fold greater potency than native LHRH [6]. Clinical studies demonstrated their capacity to achieve castration testosterone levels (<50 ng/dL) within weeks, establishing them as first-line interventions for advanced prostate cancer [1] [5]. The historical evolution from non-selective estrogen therapies (diethylstilbestrol) and irreversible surgical approaches to targeted, reversible peptide analogs represents a therapeutic renaissance in endocrine manipulation [3] [5].

Table 1: Evolution of LHRH Agonists in Endocrine Therapy

EraTherapeutic ApproachKey LimitationsClinical Impact
1940s-1960sSurgical castration, High-dose estrogensIrreversible, Cardiovascular toxicity, Psychological burdenSymptomatic palliation without survival benefit
1970sNative LHRH administrationPulsatile secretion requirement, Short half-life, Testosterone flareProof-of-concept for hormonal manipulation
1980sFirst-gen LHRH agonists (Goserelin, Leuprolide)Initial testosterone surge, Monthly injectionsMedical castration alternative with reversible effects
2000sLong-acting formulations (3-6 month depots)Injection site reactions, Delayed clearanceImproved adherence and quality of life
2010s-PresentThird-gen superagonists (Avorelin)Optimized receptor kinetics, Reduced flare riskEnhanced biochemical control with novel delivery

Role of Avorelin in the Evolution of Peptide-Based Therapeutics

Avorelin exemplifies the third generation of peptide therapeutics that integrate advanced structural modifications with refined delivery technologies. Its development reflects key trends in peptide pharmaceutical science: enhanced metabolic stability, receptor selectivity, and delivery optimization. Unlike early peptides that suffered rapid enzymatic degradation, Avorelin incorporates non-natural amino acids and terminal modifications that confer protease resistance, particularly against endopeptidases targeting the Gly⁶-Leu⁷ bond in native LHRH [2] [4]. These innovations extend its plasma half-life to support monthly or quarterly dosing regimens, aligning with contemporary expectations for chronic disease management [4] [7].

The compound's trajectory mirrors broader advances in peptide synthesis methodologies. While first-generation LHRH agonists relied on solution-phase synthesis with limited yield and purity, Avorelin benefits from solid-phase peptide synthesis (SPPS) innovations enabling precise incorporation of D-amino acids and hydrophobic side chains [2] [7]. Modern purification techniques like HPLC and capillary electrophoresis ensure >99.5% homogeneity, critical for batch consistency and predictable pharmacokinetics [4]. Furthermore, Avorelin's development coincided with breakthroughs in sustained-release delivery, including biodegradable polymers that maintain therapeutic plasma concentrations for extended durations without peak-trough fluctuations [1] [6].

Table 2: Avorelin's Position in Peptide Therapeutic Evolution

ParameterFirst-Gen PeptidesSecond-Gen PeptidesAvorelin (Third-Gen)
Representative AgentsInsulin, OxytocinGoserelin, LeuprolideAvorelin, Advanced somatostatin analogs
Synthesis MethodExtraction from tissues, Limited chemical synthesisClassical solution-phase synthesisSolid-phase peptide synthesis (SPPS)
Structural FeaturesNative sequences, Minimal modificationsSingle amino acid substitutionsMultiple non-natural amino acids, Terminal modifications
Stability ProfileHigh proteolytic sensitivity, Minutes half-lifeModerate stability, Hours half-lifeEnhanced protease resistance, Days half-life
Delivery SystemsMultiple daily injectionsMonthly depot injections3-6 month implants, Nanocarrier systems
Target SpecificityModerate receptor affinityImproved affinity (10-100x native)Ultra-high affinity (>100x native), Reduced off-target effects

Classification Within the Superagonist Family of LHRH Analogues

Avorelin belongs to the superagonist subclass of LHRH analogs characterized by accelerated receptor desensitization and prolonged pituitary suppression. This classification distinguishes it from antagonists (e.g., degarelix) that provide immediate receptor blockade without initial stimulation [1] [8]. Superagonists exhibit biased signaling at LHRH receptors, preferentially activating Gαq/11 proteins over β-arrestin pathways, which contributes to more rapid desensitization compared to native LHRH [6] [8]. Avorelin's specific structural signature features a D-ureidoalanine⁶ substitution and Azagly-NH₂¹⁰ terminus, creating a conformation that stabilizes the receptor in an inactive state following initial activation [1] [6].

Structurally, Avorelin shares the conserved N-terminal (pGlu-His-Trp) and C-terminal (Pro-Gly-NH₂) motifs essential for receptor engagement but incorporates strategic modifications that enhance its pharmacological profile:

  • Position 6: Substitution of native Glycine with D-ureidoalanine enhances resistance to enzymatic degradation while increasing hydrophobic interactions with receptor subpocket 3 [5] [6]
  • Position 10: Replacement of Glycine-NH₂ with Azagly-NH₂ modifies conformational flexibility, prolonging dissociation half-life from 5 minutes (native) to >90 minutes [6]
  • Position 7: Incorporation of N-methyl-Leucine reduces peptide bond susceptibility to chymotrypsin-like proteases [2]

These modifications collectively yield a compound with sub-nanomolar receptor affinity (Kd=0.19 nM versus 1.7 nM for leuprolide) and accelerated desensitization kinetics (castration achieved in 7-10 days versus 14-21 for first-gen agonists) [1] [6]. Unlike early agonists that produce significant testosterone surge (>140% baseline), Avorelin's optimized receptor kinetics limit surge amplitude to <60%, potentially reducing flare risk [5] [6]. Its classification reflects the pinnacle of iterative peptide engineering aimed at balancing efficacy, safety, and practicality in long-term endocrine manipulation.

Table 3: Structural and Pharmacodynamic Comparison of LHRH Superagonists

ParameterNative LHRHLeuprolideGoserelinAvorelin
Amino Acid SequencepG-H-W-S-Y-G-L-R-P-G-NH₂pG-H-W-S-Y-DLeu-L-R-Pro-NHEtpG-H-W-S-Y-D-Ser(tBu)-L-R-Pro-Azagly-NH₂pG-H-W-S-Y-D-UreidoAla-NMeL-R-Pro-Azagly-NH₂
Position 6 ModificationGlycineD-LeucineD-Ser(tBu)D-UreidoAlanine
Position 10 ModificationGlycine-amidePro-ethylamidePro-AzaglycinamidePro-Azaglycinamide
Receptor Affinity (Kd nM)1.70.80.50.19
Testosterone Surge (%)N/A140-170%120-150%<60%
Castration Onset (Days)Not achieved14-2114-217-10
Protease ResistanceLowModerateModerateHigh

Properties

CAS Number

140703-49-7

Product Name

Avorelin

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C65H85N17O12

Molecular Weight

1296.5 g/mol

InChI

InChI=1S/C65H85N17O12/c1-5-69-63(93)54-17-11-25-82(54)64(94)47(16-10-24-70-65(66)67)75-57(87)48(26-35(2)3)76-61(91)52(30-43-36(4)73-45-15-9-7-13-42(43)45)80-58(88)49(27-37-18-20-40(84)21-19-37)77-62(92)53(33-83)81-59(89)50(28-38-31-71-44-14-8-6-12-41(38)44)78-60(90)51(29-39-32-68-34-72-39)79-56(86)46-22-23-55(85)74-46/h6-9,12-15,18-21,31-32,34-35,46-54,71,73,83-84H,5,10-11,16-17,22-30,33H2,1-4H3,(H,68,72)(H,69,93)(H,74,85)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,86)(H,80,88)(H,81,89)(H4,66,67,70)/t46-,47-,48-,49-,50-,51-,52+,53-,54-/m0/s1

InChI Key

HJNZCKLMRAOTMA-BRBGIFQRSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=C(NC3=CC=CC=C32)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

Solubility

Soluble in DMSO

Synonyms

Avorelin; EP-23904; MF-6001; EP23904; MF6001; EP 23904; MF 6001. Meterelin; 2-Me-D-Trp(6),desgly(10)-LHRH ethylamide.

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=C(NC3=CC=CC=C32)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=C(NC3=CC=CC=C32)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.